Malt extract

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Malt extract is a natural sweetener produced from malted grains, typically barley. The malting process involves soaking the grains in water, allowing them to germinate, and then drying them with hot air. This process activates enzymes that break down the starches and proteins in the grains, converting them into sugars and amino acids . This compound is widely used in the food and beverage industry for its flavor, nutritional benefits, and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Malt extract is produced by mashing malt, removing the solids, and then using an evaporator to concentrate the aqueous fraction. The resulting product is a thick syrup containing sugars, vitamins, and minerals . The process involves several steps:

Milling & Grist Preparation: The grains are screened and conveyed to batch silos.

Mashing: The grist is mixed with hot water in the Mash Vessels, and the mash temperature is gradually raised.

Filtration: The mash is filtered to remove solids.

Concentration: The aqueous fraction is concentrated using an evaporator.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale equipment to ensure consistency and quality. The process involves controlled germination, mashing, filtration, and concentration. The use of advanced technology allows for precise control of temperature, pH, and other conditions to optimize the yield and quality of the this compound .

Chemical Reactions Analysis

Types of Reactions

Malt extract undergoes various chemical reactions, including:

Maillard Reaction: This reaction between amino acids and reducing sugars occurs during the kilning process, contributing to the flavor and color of the this compound.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Malt extract has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of malt extract involves its enzymatic and antioxidant properties:

Enzymatic Activity: Enzymes such as alpha-amylase and beta-amylase catalyze the breakdown of starches into fermentable sugars, which are then used by yeast during fermentation.

Antioxidant Activity: Phenolic compounds in this compound, such as ferulic acid, act as antioxidants by neutralizing free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Malt extract can be compared with other natural sweeteners and flavoring agents:

Maple Syrup: Maple syrup is another natural sweetener with a distinct flavor and composition, primarily consisting of sucrose.

High-Fructose Corn Syrup: Unlike this compound, high-fructose corn syrup is a highly processed sweetener with a higher fructose content.

Similar Compounds

- Honey

- Maple Syrup

- High-Fructose Corn Syrup

This compound stands out due to its unique combination of enzymes, phenolic compounds, and nutritional benefits, making it a versatile ingredient in various applications.

Properties

CAS No. |

8002-48-0 |

|---|---|

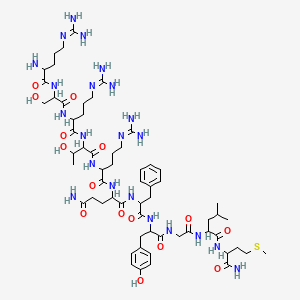

Molecular Formula |

Y48 |

Molecular Weight |

4267.480 g/mol |

IUPAC Name |

yttrium |

InChI |

InChI=1S/48Y |

InChI Key |

LWWRDICJJONKCU-UHFFFAOYSA-N |

Canonical SMILES |

[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y] |

Color/Form |

LIGHT BROWN LIQ VISCOUS LIQ |

density |

NOT LESS THAN 1.350-1.430 @ 25 °C |

physical_description |

Light brown viscous liquid; [Hawley] Solid; [MSDSonline] |

solubility |

SOL IN COLD WATER, MORE READILY SOL IN WARM WATER |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[6-(2-Carboxypyrrolidin-1-yl)-6-oxohexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13395771.png)

![2-[[4-(3-amino-1,9-dioxo-5,6,6a,7-tetrahydro-2H-imidazo[1,5-f]pteridin-8-yl)benzoyl]amino]pentanedioic acid](/img/structure/B13395789.png)

![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(2R)-2-pyrrolidinylmethyl]amino]-3-cyclobutene-1,2-dione](/img/structure/B13395794.png)

![(R)-5-(2-(2,5-Difluorophenyl)-1-pyrrolidinyl)-3-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B13395818.png)

![2-Amino-5-[(2-chlorophenyl)methoxycarbonylamino]pentanoic acid](/img/structure/B13395838.png)

![N'-[(E)-(2,6-dichloropyridin-3-yl)methylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B13395844.png)

![3-[4-(3-chlorophenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B13395849.png)

![(13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) dodecanoate](/img/structure/B13395857.png)

![3-hydroxy-17-(6-methoxy-6-methylhept-4-en-2-yl)-4,4,13,14-tetramethyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B13395858.png)

![(4-Ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-hydroxyacetate](/img/structure/B13395865.png)